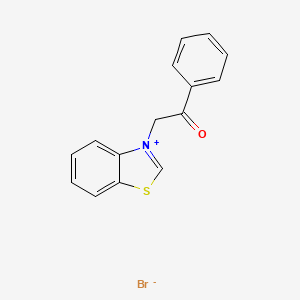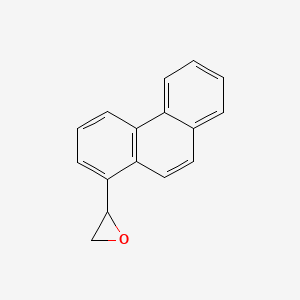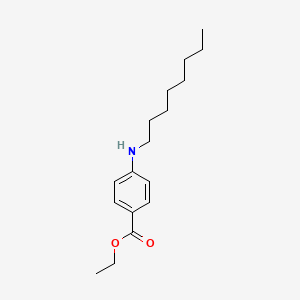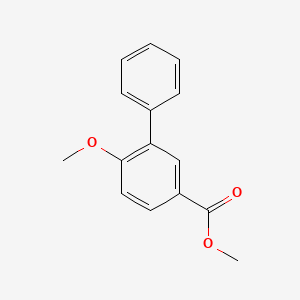![molecular formula C19H25N3O2 B13991516 2-amino-4-methyl-N-[1-(naphthalen-2-ylamino)-1-oxopropan-2-yl]pentanamide](/img/structure/B13991516.png)
2-amino-4-methyl-N-[1-(naphthalen-2-ylamino)-1-oxopropan-2-yl]pentanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
H-LEU-ALA-BETANA is a synthetic peptide compound composed of leucine (LEU), alanine (ALA), and betana. This compound is of interest due to its potential applications in various fields such as chemistry, biology, medicine, and industry. Its unique structure and properties make it a valuable subject for scientific research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of H-LEU-ALA-BETANA typically involves solid-phase peptide synthesis (SPPS), a widely used method for the chemical synthesis of peptides. SPPS allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process involves the following steps:
Resin Loading: The first amino acid (leucine) is attached to the resin.
Deprotection: The protecting group on the amino acid is removed to allow for the addition of the next amino acid.
Coupling: The next amino acid (alanine) is added to the growing peptide chain using coupling reagents such as HBTU or DIC.
Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.
Cleavage: The peptide is cleaved from the resin and purified.
Industrial Production Methods
In an industrial setting, the production of H-LEU-ALA-BETANA can be scaled up using automated peptide synthesizers. These machines can handle large-scale synthesis by automating the repetitive steps of SPPS, ensuring high yield and purity of the final product. Additionally, efforts are being made to make peptide synthesis greener by reducing solvent use and exploring alternative synthetic methods .
化学反応の分析
Types of Reactions
H-LEU-ALA-BETANA can undergo various chemical reactions, including:
Oxidation: The peptide can be oxidized under specific conditions to form disulfide bonds if cysteine residues are present.
Reduction: Reduction reactions can break disulfide bonds, converting them back to thiol groups.
Substitution: Amino acid residues in the peptide can be substituted with other amino acids to modify its properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) or iodine (I₂) in mild conditions.
Reduction: Dithiothreitol (DTT) or β-mercaptoethanol (BME) under reducing conditions.
Substitution: Amino acid derivatives and coupling reagents like HBTU or DIC.
Major Products
The major products formed from these reactions depend on the specific modifications made to the peptide. For example, oxidation can lead to the formation of disulfide-linked peptides, while substitution can result in peptides with altered sequences and properties.
科学的研究の応用
H-LEU-ALA-BETANA has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying peptide synthesis and modification techniques.
Biology: Employed in studies of protein-protein interactions, enzyme-substrate interactions, and cellular signaling pathways.
Medicine: Investigated for its potential therapeutic applications, including as a drug delivery vehicle or as a component of peptide-based drugs.
Industry: Utilized in the development of new materials, such as hydrogels and nanomaterials, due to its unique structural properties
作用機序
The mechanism of action of H-LEU-ALA-BETANA involves its interaction with specific molecular targets and pathways. The peptide can bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. For example, it may interact with cell surface receptors to initiate signal transduction cascades that regulate cellular functions such as proliferation, differentiation, and apoptosis .
類似化合物との比較
H-LEU-ALA-BETANA can be compared with other similar peptides, such as:
H-ALA-BETANA: A shorter peptide lacking the leucine residue, which may have different biological activity and stability.
H-LEU-ALA: A peptide missing the betana residue, potentially altering its interaction with molecular targets.
H-LEU-ALA-VAL: A peptide with an additional valine residue, which may enhance its structural stability and biological activity.
The uniqueness of H-LEU-ALA-BETANA lies in its specific sequence and the presence of betana, which may confer distinct properties and applications compared to other peptides.
特性
分子式 |
C19H25N3O2 |
|---|---|
分子量 |
327.4 g/mol |
IUPAC名 |
2-amino-4-methyl-N-[1-(naphthalen-2-ylamino)-1-oxopropan-2-yl]pentanamide |
InChI |
InChI=1S/C19H25N3O2/c1-12(2)10-17(20)19(24)21-13(3)18(23)22-16-9-8-14-6-4-5-7-15(14)11-16/h4-9,11-13,17H,10,20H2,1-3H3,(H,21,24)(H,22,23) |
InChIキー |
IVLQGCHRBLYVPB-UHFFFAOYSA-N |
正規SMILES |
CC(C)CC(C(=O)NC(C)C(=O)NC1=CC2=CC=CC=C2C=C1)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2,3-Bis[(ethoxycarbonyl)amino]butane-1,4-diyl dimethanesulfonate](/img/structure/B13991448.png)
![6-[(Dimethylcarbamothioyl)sulfanyl]hexanoic acid](/img/structure/B13991463.png)




![(7-Methoxy-1H-pyrrolo[2,3-c]pyridin-2-yl)boronic acid](/img/structure/B13991501.png)





